molecular formula C16H25NO5 B4000180 N,N-diethyl-2-(3-ethylphenoxy)ethanamine;oxalic acid

N,N-diethyl-2-(3-ethylphenoxy)ethanamine;oxalic acid

Cat. No.: B4000180
M. Wt: 311.37 g/mol
InChI Key: KOHMUWZEUGNBPE-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(3-ethylphenoxy)ethanamine;oxalic acid is a chemical compound that belongs to the class of amines Amines are organic compounds that contain a basic nitrogen atom with a lone pair of electrons This particular compound is characterized by the presence of an ethylphenoxy group attached to an ethanamine backbone, with oxalic acid as a counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-ethylphenoxy)ethanamine typically involves the reaction of 3-ethylphenol with diethylamine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-ethylphenol is replaced by the diethylamine group. The reaction conditions often include elevated temperatures and the use of a solvent such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N,N-diethyl-2-(3-ethylphenoxy)ethanamine may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as acidic or basic resins can enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(3-ethylphenoxy)ethanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N,N-diethyl-2-(3-ethylphenoxy)ethanamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is used to study the effects of amines on cellular processes and signaling pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: In industrial applications, the compound is used as a precursor for the synthesis of surfactants, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-ethylphenoxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets by binding to them and altering their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine: This compound has a similar ethanamine backbone but features a phenyl-oxadiazole group instead of an ethylphenoxy group.

    N,N-dimethyl-2-propanamine: This compound has a similar amine structure but with different alkyl substituents.

Uniqueness

N,N-diethyl-2-(3-ethylphenoxy)ethanamine is unique due to its specific ethylphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N,N-diethyl-2-(3-ethylphenoxy)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.C2H2O4/c1-4-13-8-7-9-14(12-13)16-11-10-15(5-2)6-3;3-1(4)2(5)6/h7-9,12H,4-6,10-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHMUWZEUGNBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCN(CC)CC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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